tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate

Description

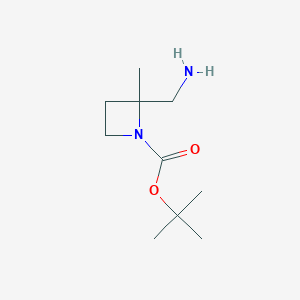

tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate (CAS: 1638771-39-7) is a four-membered azetidine ring derivative featuring an aminomethyl and a methyl substituent at the 2-position, protected by a tert-butoxycarbonyl (Boc) group. This compound is commercially available with a purity of ≥97% and is primarily utilized in pharmaceutical research and organic synthesis as a building block for bioactive molecules . Its compact, strained azetidine ring confers unique conformational rigidity, making it valuable in drug design for modulating pharmacokinetic properties such as metabolic stability and target binding affinity.

Properties

IUPAC Name |

tert-butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-5-10(12,4)7-11/h5-7,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKWLYCFJANZTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1C(=O)OC(C)(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501137879 | |

| Record name | 1-Azetidinecarboxylic acid, 2-(aminomethyl)-2-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501137879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638771-39-7 | |

| Record name | 1-Azetidinecarboxylic acid, 2-(aminomethyl)-2-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 2-(aminomethyl)-2-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501137879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate typically involves the protection of amino groups using tert-butyl carbamates. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar protection strategies using tert-butyl carbamates and subsequent functionalization steps to introduce the aminomethyl and methylazetidine groups.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.

Reduction: Reduction can be achieved using agents such as LiAlH4 or NaBH4.

Substitution: Nucleophilic substitution reactions can occur with electrophiles like alkyl halides.

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4

Reduction: LiAlH4, NaBH4

Substitution: Alkyl halides, bases like LDA or t-BuOK

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound’s potential applications in biology and medicine include its use as a precursor for the synthesis of pharmaceuticals and biologically active molecules. Its ability to form stable amides and carbamates makes it useful in drug design and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate exerts its effects involves its ability to form stable amides and carbamates. These functional groups can interact with various molecular targets, including enzymes and receptors, leading to biological activity. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Overview

The compound is compared to azetidine and pyrrolidine derivatives with variations in ring size, substituents, stereochemistry, and functional groups. Key analogs include:

Table 1: Key Structural Analogs and Their Properties

Key Comparative Analysis

Azetidine vs. Pyrrolidine Derivatives

- Ring Strain and Conformation : The azetidine core (4-membered ring) in the target compound exhibits higher ring strain compared to 5-membered pyrrolidine analogs (e.g., CAS 1363384-67-1). This strain can enhance binding affinity but may reduce synthetic accessibility .

- Substituent Effects : Fluorinated pyrrolidines (e.g., 4,4-difluoro derivatives) demonstrate improved metabolic stability and electronic effects due to fluorine’s electronegativity, whereas the methyl group in the azetidine analog primarily contributes to steric hindrance .

Stereochemical and Functional Group Variations

- Stereoisomers : The (2S) and (2R) difluoropyrrolidine isomers (CAS 1363384-67-1 and 1407991-24-5) highlight the role of stereochemistry in receptor selectivity, a feature less explored in the target compound .

- Salt Forms: The hydrochloride salt of (R)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (BD250435) offers superior aqueous solubility compared to the free base form of the azetidine analog, which may limit its use in hydrophilic systems .

Spirocyclic and Propyl-Substituted Derivatives

- Spirocyclic Systems: Compounds like tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate introduce spirocyclic rigidity, which can reduce off-target interactions in medicinal chemistry applications .

Biological Activity

tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by an azetidine ring, which contributes to its unique reactivity and biological interactions. Its molecular formula is , with a molecular weight of approximately 185.25 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form stable amides and carbamates. These functional groups can interact with various molecular targets, including enzymes and receptors, modulating biological pathways. The specific mechanisms may vary depending on the cellular context in which the compound is applied.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce pro-inflammatory cytokines, indicating potential use in inflammatory diseases.

- Enzyme Inhibition : It has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in drug development for metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In vitro Studies : A study assessed the compound's effect on COX-2 activity, revealing an IC50 value that indicates moderate inhibition (IC50 = 0.84 μM). This suggests its potential as an anti-inflammatory agent .

- Cellular Assays : In cellular models, the compound demonstrated a significant reduction in PGE2 levels (up to 89%), indicating strong anti-inflammatory activity.

- Pharmacological Profiling : Further investigations into its pharmacokinetics revealed favorable absorption characteristics, making it suitable for oral administration in potential therapeutic applications.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Anti-inflammatory (COX-2 inhibition) | 0.84 |

| tert-Butyl 2-(methylamino)ethylcarbamate | Moderate antimicrobial | Not specified |

| tert-Butyl N-(2-aminoethyl)carbamate | Low anti-inflammatory | Not specified |

Q & A

Basic: How can the crystal structure of tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate be determined experimentally?

Methodological Answer:

The crystal structure can be resolved using single-crystal X-ray diffraction (SCXRD) with the SHELX suite (e.g., SHELXL for refinement). Key steps include:

- Growing high-quality crystals via slow evaporation or diffusion methods.

- Collecting intensity data with a synchrotron or laboratory X-ray source.

- Solving the phase problem using direct methods (SHELXS/SHELXD) and refining the model with SHELXL .

- Validating the structure using CIF check tools and depositing in the Cambridge Structural Database (CSD).

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Work in a fume hood to avoid inhalation of vapors or dust.

- Storage: Store at 2–8°C under inert gas (argon/nitrogen) to prevent degradation .

- Spill Management: Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the stereochemistry of the azetidine ring influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

The axial vs. equatorial orientation of the aminomethyl and methyl groups affects steric and electronic environments. For example:

- Steric Hindrance: Bulky tert-butyl groups shield the azetidine nitrogen, slowing SN2 reactions but favoring SN1 pathways under acidic conditions.

- Chiral Induction: The (R/S) configuration of the aminomethyl group directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Validation: Compare reaction outcomes using enantiopure vs. racemic mixtures via chiral HPLC .

Advanced: How can researchers resolve contradictions in NMR data caused by dynamic ring puckering?

Methodological Answer:

- Variable Temperature (VT) NMR: Perform experiments at low temperatures (−40°C to −90°C) to "freeze" ring conformers and observe distinct signals .

- Computational Modeling: Use Density Functional Theory (DFT) to calculate energy barriers between puckered states (e.g., envelope vs. twist conformers) .

- 2D NMR: Employ NOESY or ROESY to detect through-space correlations between protons in different conformers .

Basic: What synthetic routes are effective for preparing this compound?

Methodological Answer:

A common pathway involves:

Azetidine Ring Formation: Cyclize 3-amino-2-methylpropanol via Mitsunobu reaction with diethyl azodicarboxylate (DEAD) .

Boc Protection: React the amine with di-tert-butyl dicarbonate (Boc₂O) in THF under basic conditions (e.g., DMAP) .

Purification: Isolate via flash chromatography (silica gel, hexane/EtOAc gradient) .

Yield Optimization: Use anhydrous solvents and exclude oxygen to prevent side reactions .

Advanced: How does the strained azetidine ring affect reactivity compared to pyrrolidine derivatives?

Methodological Answer:

- Ring Strain: The smaller azetidine ring (87° bond angles vs. 109.5° in pyrrolidine) increases electrophilicity at the nitrogen, enhancing susceptibility to nucleophilic attack.

- Kinetic Studies: Compare hydrolysis rates under acidic conditions (e.g., HCl/THF); azetidines react 3–5× faster than pyrrolidines due to strain .

- Applications: Exploit strain for targeted drug delivery (e.g., pH-sensitive prodrugs) .

Basic: What analytical techniques confirm successful Boc protection of the azetidine nitrogen?

Methodological Answer:

- FT-IR: Look for disappearance of N-H stretches (~3350 cm⁻¹) and appearance of Boc carbonyl (C=O, ~1690 cm⁻¹) .

- Mass Spectrometry (ESI-MS): Confirm molecular ion peak [M+H]⁺ matching the theoretical mass (e.g., 242.3 g/mol).

- ¹H NMR: Observe tert-butyl singlet at δ 1.4 ppm and azetidine protons at δ 3.2–3.8 ppm .

Advanced: How can researchers address low yields in multi-step syntheses of this compound?

Methodological Answer:

- Intermediate Characterization: Use LC-MS to identify unstable intermediates (e.g., azetidine ring-opening products).

- Optimization: Screen catalysts (e.g., Pd/C for hydrogenation steps) and solvents (DMF vs. acetonitrile) to improve efficiency .

- Scale-Up Considerations: Maintain strict temperature control (±2°C) during exothermic steps (e.g., Boc protection) .

Advanced: What experimental strategies assess its interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the target protein and measure binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Cellular Assays: Use fluorescent probes (e.g., FRET-based) to monitor target engagement in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.